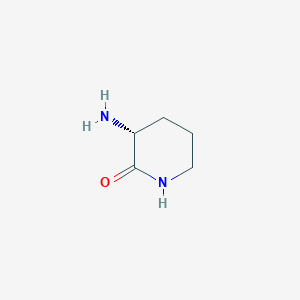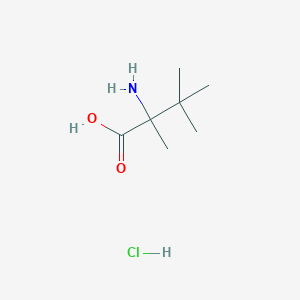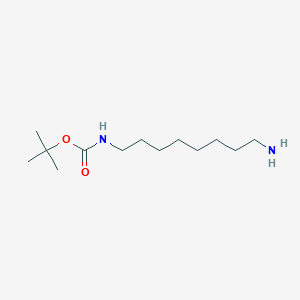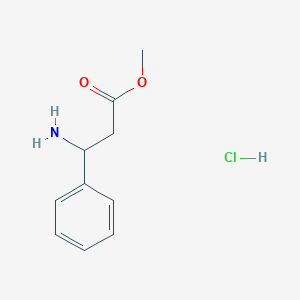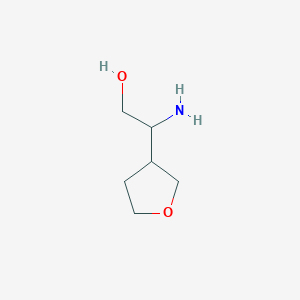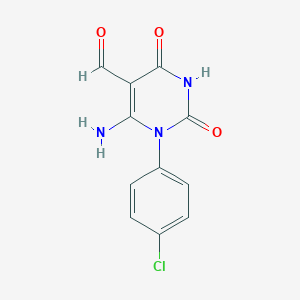
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ACPC) is a small organic molecule with a wide range of applications in the scientific research field. 6-ACPC has been studied for its ability to act as an inhibitor or agonist of various enzyme activities, and its ability to modulate biochemical and physiological processes.
科学的研究の応用
Scientific Research Applications
Chemical Synthesis and Characterization : Tetrahydropyrimidine derivatives, including those with chlorophenyl groups, are often synthesized for their potential biological activities. They are characterized by various spectroscopic methods to understand their structural and electronic properties, which are crucial for their applications in medicinal chemistry and material science (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory Applications : Compounds within the tetrahydropyrimidine class have been studied for their anti-inflammatory properties. These studies involve synthesizing substituted tetrahydropyrimidine derivatives and evaluating their in vitro anti-inflammatory activities, showcasing the potential of these compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental Impact and Biodegradation : Research on chlorophenyl-containing compounds also extends to their environmental impact, particularly how they behave in ecosystems and their biodegradation processes. Studies on chlorophenols, for example, explore their role as precursors to dioxins in municipal waste incineration and their degradation pathways, which is relevant for understanding the environmental fate of structurally similar compounds (Peng et al., 2016).
Organic Pollutants Degradation : The application of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants showcases the role of enzymatic treatments in remediating compounds with chlorophenyl groups. This approach is significant for environmental science, offering pathways to mitigate pollution from various organic compounds (Husain & Husain, 2007).
Analytical Chemistry and Detection : Tetrahydropyrimidine derivatives and related compounds are subjects of analytical studies aimed at detecting, quantifying, and understanding their behavior in biological systems and the environment. This includes developing sensitive methods for their detection in foodstuffs, biological matrices, and environmental samples, which is crucial for food safety, pharmacokinetics, and environmental monitoring (Teunissen et al., 2010).
特性
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)
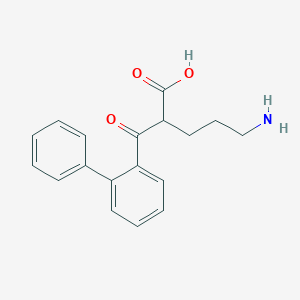
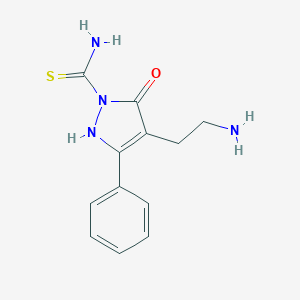
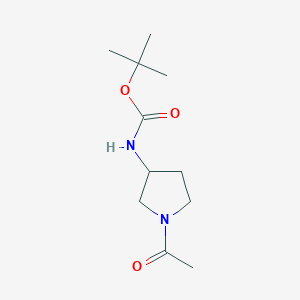
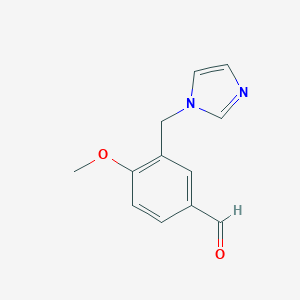
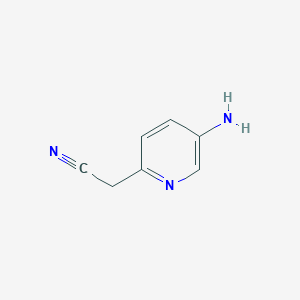
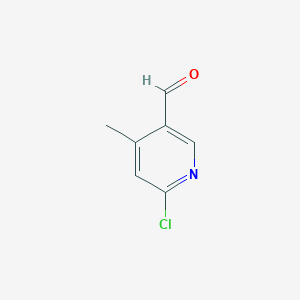
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
